REACTION_CXSMILES
|
[H-].[Na+].[CH:3]12[CH2:8][CH:7]1[C:6](=[O:9])[NH:5][C:4]2=[O:10].I[CH2:12][CH2:13][CH:14]([CH3:16])[CH3:15].CN(C)C=O>O1CCCC1.ClCCl>[CH3:15][CH:14]([CH3:16])[CH2:13][CH2:12][N:5]1[C:6](=[O:9])[CH:7]2[CH:3]([CH2:8]2)[C:4]1=[O:10] |f:0.1|
|
Name
|
|
Quantity
|
0.11 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
C12C(NC(C2C1)=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
ICCC(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The suspension was stirred for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for two hours at room temperature
|
Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for a further 16 hours at room temperature
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
partitioned with water (20 ml)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with dichloromethane (20 ml)
|
Type
|
WASH
|
Details
|
the combined organic extracts were washed with water (2×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (50 g)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |